Cas no 58993-78-5 ((S)-2-(4-Methoxy-phenyl)-1-methyl-ethylamine)

(S)-2-(4-Methoxy-phenyl)-1-methyl-ethylamine structure
58993-78-5 structure
Product Name:(S)-2-(4-Methoxy-phenyl)-1-methyl-ethylamine
CAS No:58993-78-5
MF:C10H15NO
MW:165.232202768326
CID:858225
Update Time:2023-08-02

(S)-2-(4-Methoxy-phenyl)-1-methyl-ethylamine Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(4-Methoxyphenyl)-1-MethylethanaMine
    • (+)-p-Methoxyamphetamine
    • (S)-2-Amino-1-(4-methoxyphenyl)propane
    • d-4-Methoxyamphetamine
    • (s)-4-methoxyamphetamine
    • (S)-2-(4-METHOXY-PHENYL)-1-METHYL-ETHYLAMINE
    • (2S)-1-(4-methoxyphenyl)propan-2-amine
    • 88J6SON6O2
    • (S)-1-(4-METHOXYPHENYL)PROPAN-2-AMINE
    • Benzeneethanamine, 4-methoxy-alpha-methyl-, (alphaS)-
    • (1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYLAMINE
    • 4-Methoxyamphetamine, (S)-
    • p-Methoxyamphetamine, S-(+)-
    • NEGYEDYHPHMHGK-QMMMGPOBSA-N
    • AB70
    • (S)-2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • Inchi: 1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1
    • InChI Key: NEGYEDYHPHMHGK-QMMMGPOBSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C[C@H](C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • Density: 0.990±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 258.2±15.0 ºC (760 Torr),
  • Flash Point: 107.5±13.6 ºC,
  • Solubility: Slightly soluble (4.8 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(S)-2-(4-Methoxy-phenyl)-1-methyl-ethylamine Security Information

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